molecular formula C17H21N3O2S B2486496 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 791827-71-9

2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2486496
CAS No.: 791827-71-9
M. Wt: 331.43
InChI Key: MIVUGKLYPJHLAB-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a pyrazoline ring fused with heterocyclic substituents (furan-2-yl and thiophen-2-yl) and a diethylamino-ethanone side chain. The presence of electron-rich aromatic systems (furan and thiophene) and the diethylamino group may enhance solubility and binding affinity in biological systems compared to simpler analogs .

Properties

IUPAC Name

2-(diethylamino)-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-19(4-2)12-17(21)20-14(15-7-5-9-22-15)11-13(18-20)16-8-6-10-23-16/h5-10,14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUGKLYPJHLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. The common method includes the preparation of an intermediate compound such as furan-2-yl and thiophen-2-yl derivatives, followed by a condensation reaction with diethylamine.

Industrial Production Methods: In industrial settings, the synthesis of this compound might employ automated reactors to ensure precise control over temperature and reaction time. The use of catalysis can improve the yield and purity of the final product, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The furan and thiophene rings are susceptible to oxidative reactions. Mild oxidizing agents like hydrogen peroxide or peracids can be used to modify these rings.

  • Reduction: The dihydro-1H-pyrazole moiety can be reduced using agents such as sodium borohydride to yield more saturated derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, peracids

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Toluene, ethanol

Major Products: Depending on the reaction, products can range from fully reduced pyrazole derivatives to variously substituted furan and thiophene rings, each with distinct chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including those featuring furan and thiophene moieties, exhibit promising antimicrobial properties. For instance, a series of compounds synthesized from hydrazonoyl halides showed notable antibacterial and antifungal activities against various microorganisms. The structural modifications involving furan and thiophene groups have been linked to enhanced biological activity .

Case Study: Synthesis and Evaluation
A study published in Frontiers in Chemistry detailed the synthesis of novel pyrazole derivatives, including the compound of interest. These derivatives were screened for their antimicrobial efficacy, revealing that some exhibited activity comparable to established antibiotics. The results indicated that the incorporation of specific heterocycles could significantly influence the pharmacological profile of the compounds .

Agrochemical Applications

Herbicide Development
The compound's structure suggests potential applications in herbicide development. Research has focused on optimizing derivatives of quinclorac (a known herbicide) by incorporating pyrazole structures. The modifications aimed to enhance herbicidal potency while reducing environmental impact . The ability to synthesize functionalized pyrazoles opens avenues for developing selective herbicides that target specific weed species without harming crops.

Materials Science

Polymer Chemistry
In materials science, compounds containing furan and thiophene rings are being explored for their electronic properties. The incorporation of such heterocycles into polymer matrices can lead to materials with enhanced conductivity and stability, useful in organic electronics and photovoltaic devices .

Case Study: Conductive Polymers
Research indicates that polymers derived from furan and thiophene-based monomers exhibit superior electrical properties compared to traditional conductive polymers. These materials are being investigated for applications in flexible electronics and energy storage systems .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity; structure-activity relationship established
AgrochemicalsPotential as a herbicide; optimization studies ongoing
Materials ScienceEnhanced conductivity in polymers; applications in electronics

Mechanism of Action

Mechanism: The mechanism of action largely depends on the application. In pharmacology, the compound may interact with enzyme active sites or receptors, altering their activity.

Molecular Targets and Pathways: Targets could include various enzymes involved in metabolic pathways or receptors on cell surfaces. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences
Compound Name Substituents on Pyrazole Core Heterocyclic Moieties Functional Groups Key Structural Features
Target Compound 5-(Furan-2-yl), 3-(Thiophen-2-yl) Furan, Thiophene Diethylamino-ethanone Electron-rich aromatic systems; tertiary amine for solubility
1-[5-(4-Hydroxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(Piperidin-1-yl)Ethanone 5-(4-Hydroxyphenyl), 3-(Thiophen-2-yl) Thiophene Piperidinyl-ethanone Hydroxyphenyl enhances polarity; piperidine improves membrane permeability
5-(2,6-Difluorophenyl)-3-Phenyl-4,5-Dihydropyrazole-1-Carbothioamide 5-(2,6-Difluorophenyl), 3-Phenyl None Carbothioamide Fluorine atoms increase electronegativity; thioamide may enhance metal chelation
Methyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-ylidene)(Thiophen-2-yl)Methyl]Amino}-3-Phenyl-Propionate 3-Methyl-5-oxo, 1-Phenyl Thiophene Methyl ester, phenylpropionate Keto group stabilizes conformation; ester improves bioavailability

Key Observations :

  • Diethylamino-ethanone offers better solubility in organic solvents than piperidinyl or carbothioamide groups .

Comparison :

  • The target compound’s synthesis likely mirrors cyclocondensation methods used for thiophene-furan hybrids , but its diethylamino group may require additional steps for amine functionalization compared to simpler carbothioamides .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity Mechanism/Findings Reference
Target Compound (Inferred) Antimicrobial (predicted) Thiophene and furan moieties disrupt bacterial cell membranes; diethylamino group may enhance Gram-negative activity
5-(2,6-Difluorophenyl)-3-Phenyl Dihydropyrazole Anticancer Inhibits tubulin polymerization (IC₅₀ = 1.2 µM)
Thiazolidinone-Pyrazole Hybrids Antidiabetic α-Amylase inhibition (IC₅₀ = 8.7 µM)
Hydroxyphenyl-Piperidinyl Derivative Anti-inflammatory COX-2 inhibition (65% at 10 µM)

Key Insights :

  • The target compound’s thiophene-furan core is structurally aligned with antimicrobial agents in literature, but its efficacy remains unvalidated .
  • Fluorinated analogs (e.g., 2,6-difluorophenyl) show superior anticancer activity due to enhanced electronegativity and target binding .

Physical and Crystallographic Properties

  • Crystallography: Pyrazole-thiophene derivatives often exhibit monoclinic crystal systems (e.g., P2₁/c space group) with intermolecular hydrogen bonding, as seen in related structures . SHELXL software is widely used for refining such systems .
  • Solubility: Diethylamino-ethanone likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to hydroxyphenyl or carbothioamide derivatives .

Biological Activity

The compound 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS Number: 791827-71-9) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 357.5 g/mol. The structure features a diethylamino group, a furan moiety, and a thiophene ring, which are thought to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing furan and thiophene rings have shown significant antibacterial and antifungal properties. In vitro assays demonstrated that these compounds can inhibit the growth of various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. These effects suggest potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated. Studies show that derivatives of pyrazole can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound may be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It may act on various receptors, including nicotinic acetylcholine receptors (nAChRs), which are known to play roles in inflammation and neuroprotection .
  • Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals, it can mitigate oxidative stress and protect cellular integrity.

Case Studies and Research Findings

StudyFindings
Ferreira et al. (2022)Identified significant antibacterial activity against Gram-positive bacteria with derivatives containing furan and thiophene rings.
Rashid et al. (2019)Demonstrated anti-inflammatory effects through inhibition of NF-kB signaling in cellular models.
Matos et al. (2015)Reported antioxidant properties that protect against oxidative stress in neuronal cells.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be optimized?

The synthesis typically involves multi-step reactions starting with hydrazine cyclization of α,β-unsaturated ketones or chalcones. Key parameters include:

  • Temperature control : Reflux conditions (e.g., 4–12 hours in acetic acid or ethanol) are critical for cyclization .
  • Catalyst selection : Acidic or basic catalysts influence pyrazole ring formation and regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency for hydrazine-based steps .

Table 1: Synthesis Conditions from Literature

StepSolventTemp. (°C)Time (hr)Yield (%)Reference
Hydrazine cyclizationAcetic acidReflux465–75
Chalcone condensationEthanol801270–80
AcylationDioxane100285

Q. What structural features of this compound influence its reactivity and biological activity?

The compound’s heterocyclic core (pyrazole, furan, thiophene) enables π-π stacking and hydrogen bonding. Key functional groups:

  • Diethylamino group : Enhances solubility and modulates electronic effects .
  • Thiophene/furan rings : Participate in charge-transfer interactions and influence redox properties .
  • Dihydropyrazole : Confers conformational flexibility for target binding .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, especially for resolving tautomeric forms of pyrazoles .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via coupling patterns in the pyrazole ring .
  • Elemental analysis (CHNS) : Validates purity and stoichiometry, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify conformational discrepancies .
  • Dynamic effects : Use variable-temperature NMR to assess if solution-state flexibility explains mismatches with rigid crystal structures .
  • DFT calculations : Predict stable conformers and overlay with crystallographic coordinates .

Q. What strategies mitigate organic degradation during prolonged biological assays or spectral analysis?

  • Temperature control : Store samples at 4°C to slow hydrolysis of the ethanone moiety .
  • Inert atmosphere : Use argon/vacuum sealing to prevent oxidation of thiophene and furan rings .
  • Real-time monitoring : Employ LC-MS to track degradation products during long-term experiments .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Continuous flow reactors : Enhance mixing efficiency and reduce side reactions in multi-step syntheses .
  • Automated platforms : Optimize parameters (e.g., residence time, catalyst loading) via high-throughput screening .
  • Workup simplification : Replace column chromatography with pH-dependent crystallization for diastereomer separation .

Q. What computational methods predict the compound’s bioactivity and metabolic stability?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases .
  • ADMET profiling : SwissADME predicts logP (lipophilicity) and CYP450 interactions based on diethylamino and heterocyclic motifs .
  • MD simulations : GROMACS models hydration dynamics and membrane permeability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Assay variability : Control for cell line specificity (e.g., HeLa vs. HEK293) and incubation time .
  • Redox interference : Thiophene/furan moieties may generate false positives in MTT assays; validate via fluorescence quenching .
  • Metabolite interference : Use LC-MS to identify active metabolites in cell lysates .

Methodological Best Practices

  • Crystallography : For SHELXL refinement, apply TWIN/BASF commands to handle twinning in pyrazole derivatives .
  • Synthetic reproducibility : Document lot numbers of hydrazine derivatives, as impurities (>1%) can alter cyclization kinetics .
  • Biological assays : Include 3-(thiophen-2-yl)propionic acid as a negative control to rule out thiophene-mediated toxicity .

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